molecular formula C20H23FN2O6S2 B2590198 8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-05-3

8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2590198
CAS No.: 898425-05-3
M. Wt: 470.53
InChI Key: PRJJAZLAUKQVGI-UHFFFAOYSA-N
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Description

This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct sulfonyl groups: a 4-fluorophenylsulfonyl moiety at position 8 and a 4-methoxyphenylsulfonyl group at position 2.

Properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O6S2/c1-28-17-4-8-19(9-5-17)31(26,27)23-14-15-29-20(23)10-12-22(13-11-20)30(24,25)18-6-2-16(21)3-7-18/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJJAZLAUKQVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name Substituents (Position 4/8) Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-methoxyphenylsulfonyl (4), 4-fluorophenylsulfonyl (8) ~416.42 (estimated) Sulfonyl, spirocyclic ether Potential CNS activity (inference from SAR)
8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-methoxyphenylsulfonyl (4), 4-fluoro-3-methylphenylsulfonyl (8) ~430.45 (estimated) Sulfonyl, methyl, spirocyclic ether Increased lipophilicity due to methyl group
G499-0278: 8-(4-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-fluoro-3-methylbenzenesulfonyl (4), 4-bromobenzoyl (8) ~487.31 Sulfonyl, benzoyl, bromine Screening compound; bromine enhances reactivity
4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-chlorophenylsulfonyl (4) ~301.79 Sulfonyl, chlorine Discontinued (potential stability issues)
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane 4-fluoro-3-methylphenylsulfonyl (4) 314.38 Sulfonyl, methyl Lower molecular weight; simpler structure

Electronic and Bioactivity Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the parent compound is strongly electron-withdrawing, enhancing sulfonyl group polarity. In contrast, the 4-methoxyphenyl substituent donates electron density via resonance, creating a balanced electronic profile that may optimize target binding .
  • Impact of Methyl Groups :

    • The addition of a methyl group on the fluorophenyl ring (e.g., in ) increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Benzoyl vs. Sulfonyl Groups :

    • The benzoyl group in G499-0278 () introduces a carbonyl moiety, altering electronic distribution and possibly enabling nucleophilic interactions absent in sulfonyl-based analogs .

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